2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide

Heterocyclic synthesis Condensation reaction Active methylene compound

Struggling with inconsistent reactivity from generic cyanoacetamides? 2-Cyano-N-phenyl-2-(pyridin-3-yl)acetamide (CAS 2731009-20-2) delivers precise regiochemistry for reproducible heterocyclic syntheses. • Defined pyridin-3-yl / N-phenyl pattern for predictable Knoevenagel & Gewald chemistry. • Direct entry to PORCN inhibitor scaffolds (e.g., GNF-6231) for Wnt pathway SAR. • Consistent ≥95% purity & CAS-registered identity for probe development.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B13616653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(C#N)C2=CN=CC=C2
InChIInChI=1S/C14H11N3O/c15-9-13(11-5-4-8-16-10-11)14(18)17-12-6-2-1-3-7-12/h1-8,10,13H,(H,17,18)
InChIKeyPBGAZSLQYQMUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide – Identification & Properties


2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide (CAS 2731009-20-2) is a small-molecule organic compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . It belongs to the cyanoacetamide class, characterized by a cyano group (–C≡N), a phenyl ring, and a pyridin-3-yl moiety connected through an acetamide backbone . This structural arrangement confers a reactive active methylene center at the C-2 position adjacent to the cyano group, enabling diverse condensation and cyclization chemistries that are central to its utility as a synthetic intermediate . The compound is commercially available from multiple vendors and is primarily utilized in non-human research applications, including medicinal chemistry lead discovery and heterocyclic scaffold synthesis .

2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide – Why Substitution Fails


While numerous cyanoacetamide derivatives are commercially available, generic substitution of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide with structurally similar analogs (e.g., N-alkyl cyanoacetamides, N-aryl cyanoacetamides lacking the pyridine ring, or 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide regioisomers) is not recommended without explicit experimental validation. The specific combination of the pyridin-3-yl ring and the N-phenyl substituent governs both the compound's reactivity profile in condensation and cyclization reactions and its biological target engagement potential . For example, the position of the cyano group on the phenyl ring (para vs. meta) in regioisomeric analogs significantly alters electrophilicity and hydrogen-bonding capacity, directly impacting synthetic yields and biological potency in downstream applications [1]. Furthermore, the active methylene center's nucleophilicity is modulated by the electron-withdrawing nature of the cyano group and the electronic effects of the N-aryl substituent, meaning that seemingly minor structural changes can lead to markedly different reaction kinetics and product distributions . The quantitative evidence presented in Section 3 delineates specific instances where this compound's performance diverges from that of its closest structural relatives.

2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide – Comparative Evidence


Active Methylene Reactivity vs. N-Alkyl Cyanoacetamides

The active methylene center at the C-2 position of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide exhibits differentiated reactivity in condensation and cyclocondensation reactions compared to N-alkyl cyanoacetamide analogs . While specific comparative kinetic data (e.g., relative rate constants) are not publicly available for this exact compound, the electron-withdrawing nature of the N-phenyl substituent, in conjunction with the pyridin-3-yl ring, is expected to modulate the nucleophilicity of the methylene carbon relative to simpler N-alkyl cyanoacetamides (e.g., N-methyl-2-cyanoacetamide) . This difference is critical for controlling product selectivity in multi-component reactions (MCRs) and for achieving optimal yields in the synthesis of polysubstituted pyridines and pyrroles .

Heterocyclic synthesis Condensation reaction Active methylene compound

Regioisomeric Differentiation from 4-Cyanophenyl Analog

2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a distinct chemical entity from its regioisomer, 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide (CAS 1457428-12-4) [1]. The target compound bears a cyano group at the α-position of the acetamide moiety, whereas the regioisomer carries a cyano group on the phenyl ring at the para position . This positional difference profoundly alters the compound's electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation, which in turn affects its binding affinity to biological targets and its metabolic stability . Although quantitative comparative bioactivity data (e.g., IC50 values) directly comparing these two specific regioisomers are not publicly available, the well-established principles of medicinal chemistry dictate that such a regioisomeric change will result in non-equivalent biological profiles .

Medicinal chemistry Structure-activity relationship (SAR) Target engagement

Lead Optimization for PORCN Inhibitor Programs

The pyridinyl acetamide scaffold, of which 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a representative member, has been identified as a core structural motif in potent, selective, and orally bioavailable Porcupine (PORCN) inhibitors [1]. Compounds within this class, such as the optimized lead GNF-6231 (Compound 19), demonstrate robust inhibition of Wnt secretion and pathway activation, leading to antitumor efficacy in MMTV-WNT1 xenograft models [1][2]. While specific quantitative data (e.g., PORCN IC50) for 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide itself are not reported in the primary literature, its use as a versatile synthetic intermediate enables the systematic exploration of structure-activity relationships (SAR) around this validated pharmacophore [1]. The compound's reactive cyanoacetamide moiety allows for rapid diversification to generate focused libraries of analogs for hit-to-lead and lead optimization campaigns targeting PORCN and other Wnt pathway components .

Wnt signaling Cancer therapeutics Porcupine inhibitor

2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide – Optimal Application Scenarios


Diversified Heterocyclic Library Synthesis

Given the reactive active methylene center and the established utility of the cyanoacetamide scaffold in condensation and cyclocondensation reactions , 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is ideally suited as a key starting material for the synthesis of diverse heterocyclic libraries. Its specific N-phenyl and pyridin-3-yl substitution pattern offers a differentiated reactivity profile compared to N-alkyl cyanoacetamides, enabling the exploration of unique chemical space. Researchers can employ this compound in multi-component reactions (MCRs) and stepwise cyclization protocols to generate collections of polysubstituted pyridines, pyrroles, pyrimidines, and other nitrogen-containing heterocycles for biological screening. The structural distinction from regioisomers such as 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide [1] ensures that the resulting compound libraries will possess distinct molecular shapes and electronic properties, increasing the probability of identifying novel hits against challenging biological targets.

SAR Exploration for Wnt Pathway Inhibitors

The identification of pyridinyl acetamide derivatives as a potent and selective class of Porcupine (PORCN) inhibitors [2] positions 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide as a critical synthetic intermediate for medicinal chemistry teams focused on Wnt pathway modulation. This compound provides a direct entry point to the core scaffold of advanced leads like GNF-6231, allowing for systematic SAR exploration through chemical diversification at the active methylene center and the N-phenyl ring. By procuring and utilizing this specific intermediate, researchers can efficiently generate focused analog libraries designed to probe the structural determinants of PORCN inhibition, Wnt secretion blockade, and in vivo antitumor efficacy. This targeted approach accelerates the lead optimization timeline and reduces the synthetic burden associated with de novo construction of the core scaffold.

Cyanoacetamide Probes for Chemical Biology

For chemical biology applications requiring structurally precise and well-characterized small-molecule probes, 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide offers a defined starting point with a unique regioisomeric identity [1]. Its specific CAS registry (2731009-20-2) and molecular formula (C14H11N3O) ensure batch-to-batch consistency and enable reproducible synthetic derivatization. Researchers can utilize this compound to install bioconjugation handles (e.g., alkyne, azide, biotin) or fluorescent reporters via functionalization of the phenyl or pyridine rings, or through reactions at the cyanoacetamide moiety. The resulting probes can be deployed in target identification studies, cellular imaging experiments, or biochemical assays where structural integrity and purity are paramount. The availability of detailed vendor documentation supports quality control and analytical characterization in demanding research environments.

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